N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Overview
Description
“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a chemical compound with the molecular formula C12H11Cl2N3OS . It is a derivative of thiadiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization were performed to afford the thiadiazole intermediate. This intermediate was then converted into a sulfonyl chloride, which underwent a nucleophilic attack by amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. It also contains dichlorophenyl and methoxyphenyl groups attached to the thiadiazole ring via a urea linkage .Physical and Chemical Properties Analysis
The molecular weight of “N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is 316.20624 . Other physical and chemical properties are not available in the retrieved data.Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds with a 1,3,4-thiadiazole scaffold have shownantimicrobial, antitumor, and DHFR (Dihydrofolate reductase) inhibition activity .
Mode of Action
Compounds with a similar thiadiazole structure have been found to exhibit diverse biological activities, includingantioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
It’s known that similar thiadiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Similar thiadiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c1-24-13-5-3-2-4-12(13)19-15(23)20-16-22-21-14(25-16)10-7-6-9(17)8-11(10)18/h2-8H,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKOVWMCDXWXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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